2-Acetamido-5-(chlorosulfonyl)benzoic acid
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Overview
Description
2-Acetamido-5-(chlorosulfonyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetamido group at the second position and a chlorosulfonyl group at the fifth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-(chlorosulfonyl)benzoic acid typically involves the acylation of 2-amino-5-chlorosulfonylbenzoic acid. The reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetamido group can undergo oxidation to form corresponding nitro or nitroso derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Reduced Sulfonyl Compounds: Formed from reduction reactions.
Nitro or Nitroso Derivatives: Formed from oxidation reactions.
Scientific Research Applications
2-Acetamido-5-(chlorosulfonyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-5-(chlorosulfonyl)benzoic acid involves its interaction with biological molecules through its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-5-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group instead of a chlorosulfonyl group.
2-Acetamido-5-nitrobenzoic acid: Contains a nitro group instead of a chlorosulfonyl group.
2-Acetamido-5-methoxybenzoic acid: Features a methoxy group in place of the chlorosulfonyl group.
Uniqueness
2-Acetamido-5-(chlorosulfonyl)benzoic acid is unique due to its chlorosulfonyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring selective modification of biological molecules or the synthesis of complex organic compounds.
Properties
CAS No. |
181478-44-4 |
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Molecular Formula |
C9H8ClNO5S |
Molecular Weight |
277.68 g/mol |
IUPAC Name |
2-acetamido-5-chlorosulfonylbenzoic acid |
InChI |
InChI=1S/C9H8ClNO5S/c1-5(12)11-8-3-2-6(17(10,15)16)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
InChI Key |
LVDOUMMWQQHBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
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